molecular formula C8H5BrFN B1286807 2-(3-Bromo-4-fluorophenyl)acetonitrile CAS No. 501420-63-9

2-(3-Bromo-4-fluorophenyl)acetonitrile

Cat. No. B1286807
CAS RN: 501420-63-9
M. Wt: 214.03 g/mol
InChI Key: ORKCKZRBHXMWBO-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)acetonitrile is a compound that is likely to be of interest in various chemical research areas due to the presence of both bromo and fluoro substituents on the aromatic ring, which can influence its reactivity and physical properties. While the specific compound is not directly studied in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of halogenated acetonitriles can be inferred from the methodologies described in the papers. For instance, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile involves a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and a substitution by a borono group, followed by bromination . Similarly, the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids suggests a potential pathway for synthesizing compounds like 2-(3-Bromo-4-fluorophenyl)acetonitrile .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the compound 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was characterized by X-ray crystallography, which revealed its crystalline structure in the orthorhombic space group . This suggests that similar structural analysis techniques could be applied to 2-(3-Bromo-4-fluorophenyl)acetonitrile to determine its molecular geometry and confirm its synthesis.

Chemical Reactions Analysis

The chemical reactivity of halogenated acetonitriles can be complex. The electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile indicates that halogenated compounds can participate in electron transfer mechanisms . Additionally, the synthesis of α,β-diarylacrylonitrile derivatives, including the use of 2-(4-bromophenyl)acetonitrile, demonstrates the potential for halogenated acetonitriles to undergo condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetonitriles can be deduced from related compounds. For instance, the high fluorescence quantum yield and good thermal stability of 2-(1H-indol-3-yl)acetonitrile-based fluorophores suggest that 2-(3-Bromo-4-fluorophenyl)acetonitrile may also exhibit notable optical and thermal properties . The electrochemical reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, resulting in the formation of arylethylenes, provides insights into the potential electrochemical behavior of 2-(3-Bromo-4-fluorophenyl)acetonitrile .

Mechanism of Action

The mechanism of action of “2-(3-Bromo-4-fluorophenyl)acetonitrile” is not specified in the available resources. Its biological activities, if any, would depend on its interactions with biological targets, which are not currently known .

Safety and Hazards

The safety data sheet for “2-(3-Bromo-4-fluorophenyl)acetonitrile” suggests avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKCKZRBHXMWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602630
Record name (3-Bromo-4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-fluorophenyl)acetonitrile

CAS RN

501420-63-9
Record name (3-Bromo-4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-4-fluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-4-fluorobenzyl methanesulfonate (60 g, 0.212 mol) in DMF (300 mL) at 0° C. was added NaCN (31.1 g, 0.635 mol, 3 eq) portionwise. After stirring at room temperature 4 h, the reaction mixture was partitioned in EtOAc and water. The organic layer was dried over MgSO4 and evaporated in vacuo. The residue was purified by column chromatography (Hex/EtOAc=4:1) to give 2-(3-bromo-4-fluorophenyl)acetonitrile (30 g, 3 step overall yield: 55%). 1H NMR (400 MHz, CDCl3) δ 7.56-7.54 (m, 1H), 7.28-7.24 (m, 1H), 7.14 (t, J=4.4 Hz, 1H), 3.73 (s, 2H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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